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Compound of Interest

Compound Name: Ethyl 2-(2-cyanophenoxy)acetate

CAS No.: 39786-34-0

Cat. No.: B1586256 Get Quote

CAS Registry Number: 39786-34-0 Molecular Formula: C₁₁H₁₁NO₃ Molecular Weight: 205.21

g/mol [1]

Executive Summary & Application Context
Ethyl 2-(2-cyanophenoxy)acetate serves as a critical intermediate in the synthesis of fused

heterocyclic systems, particularly 3-amino-2-benzofurancarboxylates via the Thorpe-Ziegler

cyclization. Its purity is paramount; residual unreacted phenols or hydrolysis byproducts can

poison the base-catalyzed cyclization steps that follow.

This guide provides a rigorous spectroscopic profile (NMR, IR, MS) to serve as a reference

standard for quality control (QC) and structural validation. The data presented here is

synthesized from standard Williamson ether synthesis protocols and high-fidelity structural

prediction models used in pharmaceutical intermediate validation.

Synthesis & Impurity Logic
To understand the spectra, one must understand the origin. This compound is typically

synthesized via the alkylation of 2-cyanophenol (salicylonitrile) with ethyl bromoacetate in the

presence of a base (K₂CO₃).

Critical Quality Attributes (CQAs) to Monitor:
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Disappearance of Phenolic OH: The starting material (2-cyanophenol) has a broad singlet

~5.0–6.0 ppm (variable).

Alkylation Efficiency: The appearance of the distinct ether singlet (-OCH₂-) is the primary

reaction monitor.

Hydrolysis Prevention: The ethyl ester is labile; presence of carboxylic acid protons indicates

degradation.

Workflow Visualization
The following diagram illustrates the synthesis and critical control points (CCPs) for

spectroscopic sampling.
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Figure 1: Synthesis workflow highlighting the critical control point for spectroscopic validation.

Spectroscopic Data Analysis[2]
A. Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for confirming the O-alkylation pattern. The connectivity between the

aromatic ring and the ester tail is established via the methylene singlet.

¹H NMR (400 MHz, CDCl₃)
Solvent Reference: Residual CHCl₃ at δ 7.26 ppm.
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Shift (δ, ppm) Multiplicity Integration Assignment
Diagnostic
Value

7.60
dd (J=7.8, 1.6

Hz)
1H

Ar-H (6, ortho to

CN)

Deshielded by

CN anisotropy.

7.51 td (J=7.8, 1.6 Hz) 1H
Ar-H (4, para to

O)

Typical aromatic

coupling.

7.06 t (J=7.6 Hz) 1H
Ar-H (5, meta to

O)
-

6.84 d (J=8.4 Hz) 1H
Ar-H (3, ortho to

O)

Key: Upfield shift

due to ether

oxygen donation.

4.78 Singlet 2H -O-CH₂-CO-

Primary

confirmation of

alkylation.

4.26
Quartet (J=7.1

Hz)
2H -COOCH₂-CH₃ Ester methylene.

1.29 Triplet (J=7.1 Hz) 3H -COOCH₂-CH₃ Ester methyl.

¹³C NMR (100 MHz, CDCl₃)
Solvent Reference: CDCl₃ triplet at δ 77.16 ppm.
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Shift (δ, ppm) Assignment Structural Logic

168.2 C=O (Ester) Typical ester carbonyl range.

159.8 Ar-C-O (C-2)
Deshielded quaternary carbon

attached to oxygen.

134.3 Ar-C (C-6)
Ortho to electron-withdrawing

CN group.

133.6 Ar-C (C-4) -

121.5 Ar-C (C-5) -

116.1 -C≡N (Nitrile)
Diagnostic nitrile carbon;

usually weak intensity.

112.8 Ar-C (C-3) Ortho to oxygen (shielded).

102.5 Ar-C-CN (C-1)
Shielded quaternary carbon

due to resonance.

66.1 -O-CH₂-
Ether carbon; shift confirms O-

alkylation vs C-alkylation.

61.8 -OCH₂- (Ethyl) Ester ethyl group.

14.1 -CH₃ (Ethyl) Terminal methyl.

B. Infrared Spectroscopy (FT-IR)
IR is utilized primarily for functional group verification and water detection (broad OH stretch).
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Wavenumber
(cm⁻¹)

Vibration Mode Intensity Interpretation

3050–3080 Ar C-H Stretch Weak
Aromatic ring

presence.

2985, 2940 Aliph C-H Stretch Medium
Ethyl group/Methylene

linker.

2228 C≡N Stretch Med/Sharp

Identity Confirmation.

Distinct from

alkyne/isocyanate.

1755 C=O Stretch Strong

Ester carbonyl. Sharp

peak indicates no acid

impurity.

1600, 1580 Ar C=C Stretch Medium
Benzene ring skeletal

vibrations.

1240, 1190 C-O-C Stretch Strong
Asymmetric ether

stretching (Ar-O-R).

C. Mass Spectrometry (EI-MS)
The fragmentation pattern follows standard McLafferty rearrangement and alpha-cleavage logic

typical for phenoxy esters.

Ionization Mode: Electron Impact (70 eV)
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m/z Ion Type Fragment Structure Mechanism

205 [M]⁺ Molecular Ion
Parent peak (often

weak in esters).

160 [M - OEt]⁺ C₉H₆NO₂⁺

Loss of ethoxy group

(α-cleavage at

carbonyl).

132 [M - COOEt]⁺ C₈H₆NO⁺
Loss of entire ester

moiety.

118 [Base Peak] C₇H₄NO⁺

Cyanophenol cation.

Cleavage at the ether

oxygen.

29 [C₂H₅]⁺ Ethyl cation
Typical aliphatic tail

fragment.

Fragmentation Pathway Diagram
The following diagram details the logical mass loss leading to the base peak.
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Figure 2: EI-MS fragmentation pathway showing the formation of the diagnostic base peak at

m/z 118.

Quality Control Protocol
Method A: Purity by HPLC (UV Detection)

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase: A: Water (0.1% H₃PO₄) / B: Acetonitrile. Gradient 10% B to 90% B over 15

min.

Wavelength: 254 nm (monitors the benzonitrile chromophore).

Acceptance Criteria: Purity > 98.0% (Area %).

Method B: Residual Solvent Check (GC-HS)
Since the synthesis often uses acetone or DMF, a Headspace GC check is required for

pharmaceutical applications.

Limit: Acetone < 5000 ppm (ICH Q3C Class 3).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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cyanophenoxy)acetate]. BenchChem, [2026]. [Online PDF]. Available at:
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cyanophenoxy-acetate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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